molecular formula CCl2N2O4 B031413 Methane, dichlorodinitro- CAS No. 1587-41-3

Methane, dichlorodinitro-

Cat. No.: B031413
CAS No.: 1587-41-3
M. Wt: 174.92 g/mol
InChI Key: VLWDJCZBZPKOGX-UHFFFAOYSA-N
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Description

Methane, dichlorodinitro- is a chemical compound with the molecular formula CHCl₂NO₂. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 196.96 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methane, dichlorodinitro- can be synthesized through various methods. One common method involves the nitration of dichloromethane using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

In industrial settings, methane, dichlorodinitro- is produced using continuous flow reactors to ensure better control over reaction conditions and to minimize the risk of hazardous reactions. The use of catalysts such as sulfuric acid helps in achieving higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methane, dichlorodinitro- undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form more complex nitro compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Nitroalkanes and nitro alcohols.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted nitro compounds depending on the nucleophile used.

Scientific Research Applications

Methane, dichlorodinitro- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a model compound in studies of nitro compound metabolism and toxicity.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of methane, dichlorodinitro- involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of adducts with proteins and nucleic acids, potentially disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    Dichloromethane: A simpler halogenated methane compound.

    Nitromethane: A nitroalkane with a single nitro group.

    Trichloronitromethane: A more heavily halogenated nitroalkane.

Uniqueness

Methane, dichlorodinitro- is unique due to its combination of two nitro groups and two chlorine atoms, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

dichloro(dinitro)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl2N2O4/c2-1(3,4(6)7)5(8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWDJCZBZPKOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([N+](=O)[O-])([N+](=O)[O-])(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166500
Record name Methane, dichlorodinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1587-41-3
Record name Dichlorodinitromethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1587-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methane, dichlorodinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methane, dichlorodinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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